molecular formula C13H16O7 B13736264 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid CAS No. 15015-84-6

2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid

Katalognummer: B13736264
CAS-Nummer: 15015-84-6
Molekulargewicht: 284.26 g/mol
InChI-Schlüssel: XQXVLZZWCQGAPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propionic acid with a benzoic acid derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzoic acid moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate biochemical pathways and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Bis(hydroxymethyl)propionic acid
  • 3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid
  • 2,2-Dimethylolpropionic acid

Uniqueness

2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid is unique due to its specific combination of hydroxyl groups and benzoic acid moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

15015-84-6

Molekularformel

C13H16O7

Molekulargewicht

284.26 g/mol

IUPAC-Name

2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid

InChI

InChI=1S/C13H16O7/c14-5-13(6-15,7-16)8-20-12(19)10-4-2-1-3-9(10)11(17)18/h1-4,14-16H,5-8H2,(H,17,18)

InChI-Schlüssel

XQXVLZZWCQGAPX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)OCC(CO)(CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.